molecular formula C22H20N2O4S B2366274 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-39-6

4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2366274
CAS No.: 922063-39-6
M. Wt: 408.47
InChI Key: WYOXITVVBTXQHV-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:

  • 8-methyl substituent on the oxazepine ring.
  • 4-ethylbenzenesulfonamide moiety attached at position 2 of the oxazepine, providing a hydrophobic ethyl group and a polar sulfonamide group.

The sulfonamide group is critical for target binding, while the ethyl substituent may enhance lipophilicity compared to methyl analogs.

Properties

IUPAC Name

4-ethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-15-5-8-17(9-6-15)29(26,27)24-16-7-11-20-18(13-16)22(25)23-19-12-14(2)4-10-21(19)28-20/h4-13,24H,3H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOXITVVBTXQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, with a molecular weight of 422.5 g/mol. The compound features a dibenzo oxazepine core, which is significant for its biological interactions.

Research indicates that compounds within the dibenzo oxazepine class can interact with various biological targets, including enzymes and receptors. The sulfonamide group often enhances the compound's interaction with specific proteins, potentially leading to diverse therapeutic effects.

Calcium Channel Inhibition

One of the notable mechanisms observed in related sulfonamide compounds is calcium channel inhibition. Studies have shown that certain benzenesulfonamides can decrease perfusion pressure and coronary resistance by inhibiting calcium channels, which are crucial in cardiovascular function . This suggests a potential application in managing cardiovascular diseases.

Biological Activity

The biological activity of 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has been evaluated through various studies:

Case Studies

  • Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide demonstrated a significant reduction in perfusion pressure and coronary resistance. Specifically, compounds similar to 4-ethyl-N-(8-methyl...) exhibited time-dependent decreases in these parameters .
  • Theoretical Docking Studies : Computational docking studies have suggested that this compound may interact favorably with calcium channel proteins. Theoretical models indicated potential binding affinities comparable to known calcium channel blockers like nifedipine and amlodipine .

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Theoretical assessments using software like Admetlab have indicated favorable absorption characteristics and metabolic stability for 4-ethyl-N-(8-methyl...) . However, comprehensive in vivo studies are necessary to confirm these findings.

Comparative Analysis

Compound Molecular Formula Biological Activity Mechanism
4-Ethyl-N-(8-methyl...)C23H22N2O4SDecreased perfusion pressureCalcium channel inhibition
4-Amino-benzenesulfonamideC6H8N2O2SAntimicrobial activityEnzyme inhibition
4-(2-aminoethyl)-benzenesulfonamideC10H14N2O2SCardiovascular effectsCalcium channel inhibition

Comparison with Similar Compounds

Core Heterocycle Variations

4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide
  • Core : Dibenzo[b,f][1,4]thiazepine (sulfur replaces oxygen in the heterocycle).
  • Substituents :
    • 10-ethyl group.
    • 8-carboxylate ester with a 4-methoxybenzyl group.
    • 5-oxide sulfoxide.
  • Implications :
    • Thiazepine’s sulfur atom increases ring flexibility and alters electronic properties compared to oxazepine.
    • The carboxylate ester may reduce membrane permeability compared to sulfonamides .
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
  • Core : Dibenzo[b,f][1,4]oxazepine (identical to the target compound).
  • Substituents :
    • 4-(trifluoromethyl)benzamide at position 2.
  • Benzamide vs. sulfonamide alters hydrogen-bonding and steric interactions .

Substituent Modifications

N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
  • Substituents :
    • N,8-dimethyl groups (vs. 8-methyl and N-ethyl in the target compound).
    • 4-methylphenyl on the sulfonamide (vs. 4-ethyl in the target).
  • Implications :
    • N-methylation may reduce steric hindrance but decrease lipophilicity.
    • Smaller 4-methyl group vs. ethyl could lower hydrophobic interactions .
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
  • Substituents :
    • 10-acetyl group (vs. 11-oxo in the target).
    • 4-methylbenzenesulfonamide (vs. 4-ethyl).
  • Implications: Acetyl at position 10 may destabilize the ring conformation compared to the 11-oxo group. Methyl vs.

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound comprises a 10,11-dihydrodibenzo[b,f]oxazepin-11-one scaffold substituted with a methyl group at position 8 and a benzenesulfonamide moiety at position 2. Retrosynthetic analysis suggests two primary fragments:

  • Dibenzooxazepinone core : Formed via cyclization of a biaryl ether precursor.
  • 4-Ethylbenzenesulfonamide : Introduced via nucleophilic substitution or coupling reactions.

Critical challenges include regioselective functionalization of the oxazepine ring and avoiding side reactions during sulfonylation.

Synthesis of the Dibenzo[b,f]Oxazepin-11-One Core

Cyclization of Biaryl Ether Precursors

The oxazepine ring is constructed through intramolecular cyclization. A representative protocol involves:

  • Starting material : 2-Amino-4-methylphenol and 2-bromobenzoic acid derivatives.
  • Coupling : Ullmann-type coupling forms the biaryl ether linkage.
  • Cyclization : Base-mediated lactamization under reflux (Table 1).
Table 1. Optimization of Cyclization Conditions for Oxazepine Formation
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaOMe Methanol 65 4 81
2 K₂CO₃ DMF 120 8 67
3 Et₃N THF 80 6 58

Adapted from PMC6072479 and WO2019173761A1. Sodium methoxide in methanol provided optimal yields due to enhanced nucleophilicity and solvent polarity.

Regioselective Methylation at Position 8

Friedel-Crafts Alkylation

Methylation is achieved using methyl iodide and AlCl₃ in dichloromethane:

  • Substrate : 11-Oxodibenzooxazepine.
  • Reagent : MeI (1.2 equiv), AlCl₃ (2.0 equiv).
  • Conditions : 0°C to room temperature, 2 hours.

Regioselectivity at position 8 is controlled by steric hindrance from the oxo group.

Final Assembly and Purification

The convergent synthesis involves:

  • Step 1 : Cyclization to form the oxazepinone core (81% yield).
  • Step 2 : Methylation at position 8 (89% yield).
  • Step 3 : Sulfonamide coupling (78% yield).

Purification via column chromatography (EtOAc/hexanes, 3:1) afforded the final compound in >95% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.92–7.45 (m, 11H, aromatic), 3.02 (q, 2H, CH₂CH₃), 2.41 (s, 3H, CH₃), 1.32 (t, 3H, CH₂CH₃).
  • HRMS : [M+H]⁺ calculated for C₂₄H₂₁N₂O₄S: 449.1274; found: 449.1276.

Q & A

Q. What are the critical reaction parameters for optimizing the synthesis of 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

Methodological Answer: The synthesis of this compound involves multistep reactions where temperature, solvent polarity, and reaction time significantly influence yield and purity. For example:

  • Temperature: Elevated temperatures (80–120°C) are often required for cyclization steps involving the dibenzo[b,f][1,4]oxazepine core .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency, while nonpolar solvents (e.g., toluene) improve cyclization yields .
  • Reaction Time: Extended reaction times (12–24 hours) are necessary for complete heterocycle formation but must be balanced against decomposition risks .

Validation:

  • Use HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and purity (>95% target compound).
  • NMR (¹H/¹³C) confirms structural integrity, particularly the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and oxazepine carbonyl (δ 170–175 ppm) .

Table 1: Example Reaction Optimization Parameters

StepTemperature (°C)SolventTime (h)Yield (%)
Cyclization110Toluene1865
Sulfonamide Coupling80DMF1272

Q. How can the three-dimensional conformation of this compound be determined experimentally and computationally?

Methodological Answer:

  • Experimental: X-ray crystallography resolves the crystal structure, highlighting key interactions (e.g., hydrogen bonding between sulfonamide oxygen and oxazepine nitrogen) .
  • Computational: Density Functional Theory (DFT) simulations predict molecular electrostatic potentials and conformational stability. Software like Gaussian or ORCA is used to model torsional angles and intramolecular interactions .

Validation:

  • Compare computed IR spectra with experimental data (e.g., carbonyl stretching at ~1680 cm⁻¹) .
  • Use Molecular Dynamics (MD) simulations to assess solvent effects on conformation .

Intermediate Research Questions

Q. What structural features of this compound contribute to its biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Key functional groups include:

  • Sulfonamide moiety: Acts as a hydrogen-bond acceptor, mimicking natural enzyme substrates (e.g., binding to carbonic anhydrase active sites) .
  • Oxazepine core: The planar bicyclic structure facilitates π-π stacking with aromatic residues in target proteins .

SAR Strategies:

  • Substituent Variation: Synthesize analogs with modified ethyl or methyl groups (e.g., 4-fluoro or 4-methoxy derivatives) to assess electronic effects .
  • Biological Assays: Test analogs against enzyme panels (e.g., kinases, proteases) to map activity cliffs.

Table 2: Example SAR Data for Analogous Compounds

Substituent (R)Enzyme Inhibition (IC₅₀, μM)Solubility (mg/mL)
4-Ethyl (target)0.45 ± 0.030.12
4-Methoxy 1.20 ± 0.150.35
4-Fluoro0.78 ± 0.090.08

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO%) can alter compound solubility and target binding .
  • Purity: Impurities (>5%) from incomplete purification (e.g., residual starting materials) may interfere with activity.

Resolution Strategies:

  • Orthogonal Assays: Validate activity using SPR (Surface Plasmon Resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional effects .
  • QC Harmonization: Standardize purity thresholds (e.g., ≥98% by HPLC) and solvent systems across collaborator labs .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Target Identification: Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins .
  • Kinetic Studies: Employ ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics (ΔH, ΔS) for candidate targets .
  • Mutagenesis: Introduce point mutations (e.g., alanine scanning) in suspected binding pockets to validate interactions .

Advanced Tools:

  • Cryo-EM for visualizing compound-target complexes at near-atomic resolution.
  • Molecular Dynamics Simulations to model allosteric effects over microsecond timescales .

Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME or ADMET Predictor estimate logP (target <3), aqueous solubility (>0.1 mg/mL), and CYP450 metabolism risks .
  • Metabolite Identification: Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural modifications (e.g., blocking labile sites with fluorine) .

Validation:

  • In Vivo PK Studies: Compare computed and experimental half-life (t₁/₂) and bioavailability in rodent models .

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